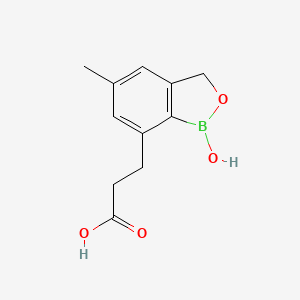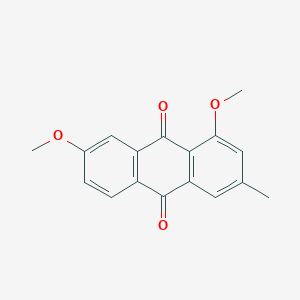![molecular formula C9H9NO2 B13136067 (3-Methylbenzo[d]isoxazol-5-yl)methanol](/img/structure/B13136067.png)
(3-Methylbenzo[d]isoxazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylbenzo[d]isoxazol-5-yl)methanol is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbenzo[d]isoxazol-5-yl)methanol typically involves the formation of the isoxazole ring followed by the introduction of the methyl and methanol groups. One common method is the cycloaddition reaction between an alkyne and a nitrile oxide, which forms the isoxazole ring. The nitrile oxide can be generated in situ from a suitable precursor, such as a nitroalkane, under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(3-Methylbenzo[d]isoxazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The isoxazole ring can be reduced under specific conditions to form the corresponding amine.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
Oxidation: Formation of (3-Methylbenzo[d]isoxazol-5-yl)carboxylic acid.
Reduction: Formation of (3-Methylbenzo[d]isoxazol-5-yl)amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (3-Methylbenzo[d]isoxazol-5-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown potential as a pharmacophore in the design of new drugs. Isoxazole derivatives have been studied for their anti-inflammatory, anticancer, and antimicrobial properties. This compound may serve as a lead compound for the development of new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of (3-Methylbenzo[d]isoxazol-5-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The isoxazole ring can interact with active sites through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can lead to the inhibition or activation of specific pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (3-Ethylbenzo[d]isoxazol-5-yl)methanol
- (3-Methylbenzo[d]isoxazol-5-yl)amine
- (3-Methylbenzo[d]isoxazol-5-yl)carboxylic acid
Uniqueness
(3-Methylbenzo[d]isoxazol-5-yl)methanol is unique due to the presence of both a methyl group and a hydroxyl group on the isoxazole ring. This combination of functional groups provides distinct reactivity and potential for derivatization compared to other similar compounds. The hydroxyl group allows for further functionalization, while the methyl group contributes to the compound’s stability and lipophilicity .
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
(3-methyl-1,2-benzoxazol-5-yl)methanol |
InChI |
InChI=1S/C9H9NO2/c1-6-8-4-7(5-11)2-3-9(8)12-10-6/h2-4,11H,5H2,1H3 |
InChI Key |
XEAFYNORIFACPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C=C(C=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


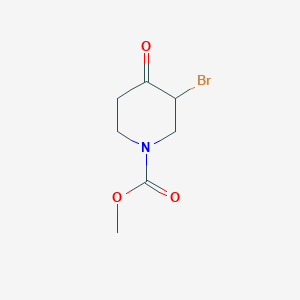


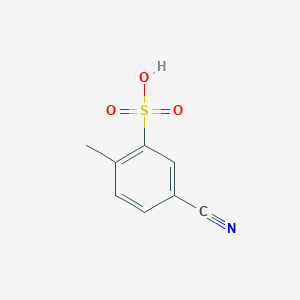
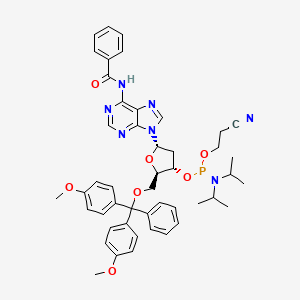
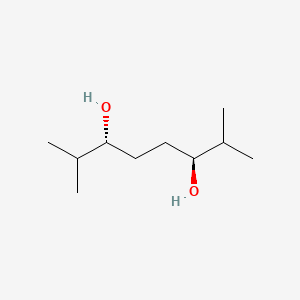
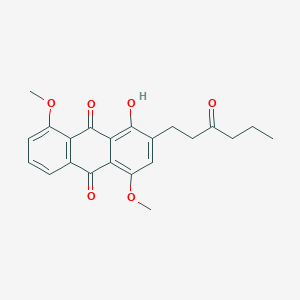
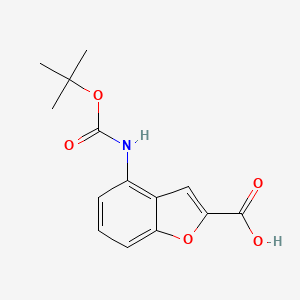

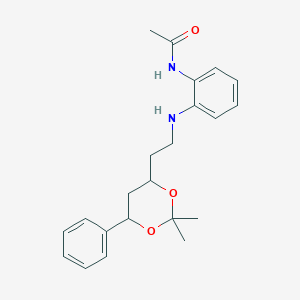
![N-([1,1'-Biphenyl]-4-yl)-N-(4-(9-(3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazol-3-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B13136050.png)
